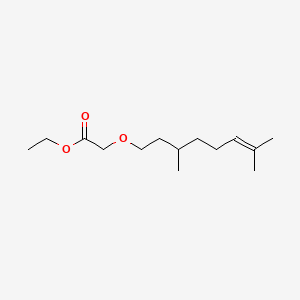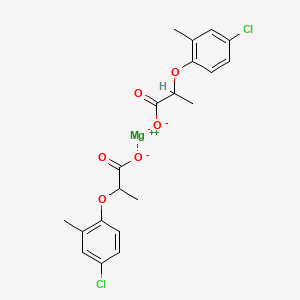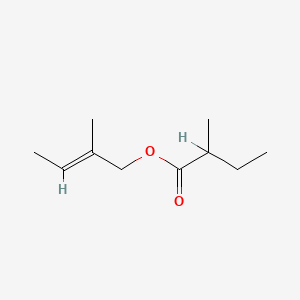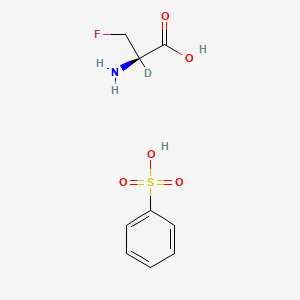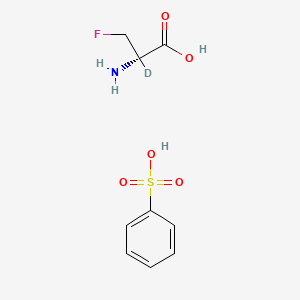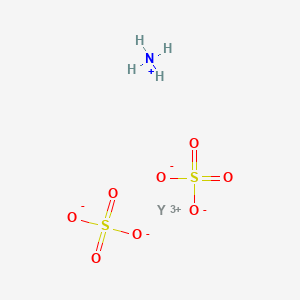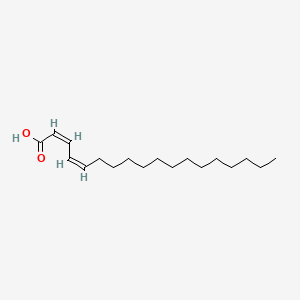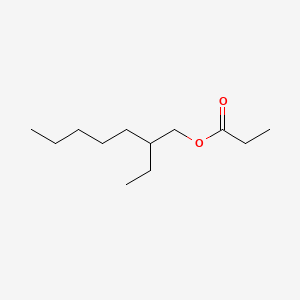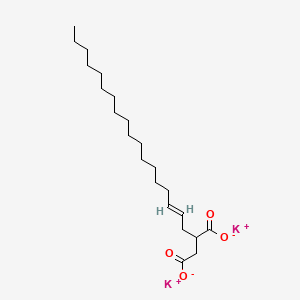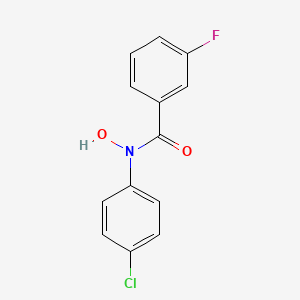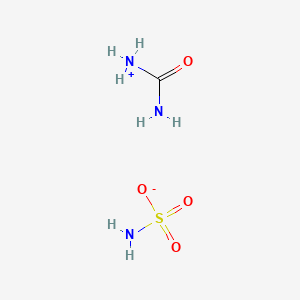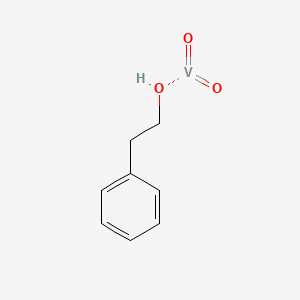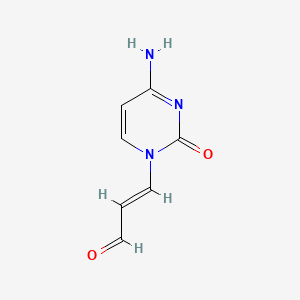
Octyl (S)-2-methylvalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octyl (S)-2-methylvalerate: is an ester compound known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its pleasant aroma and is often used in the fragrance and flavor industries. The compound is synthesized through esterification, involving the reaction of an alcohol with a carboxylic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions: Octyl (S)-2-methylvalerate is typically synthesized through the esterification of octanol and (S)-2-methylvaleric acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the pure ester.
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and advanced purification techniques, such as fractional distillation, ensures high yield and purity of the product. Enzymatic catalysis using immobilized lipases is also explored for its environmental benefits and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: The ester can be reduced to its corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or enzymes under mild conditions.
Major Products:
Hydrolysis: Octanol and (S)-2-methylvaleric acid.
Reduction: Octanol and (S)-2-methylvaleric alcohol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Octyl (S)-2-methylvalerate is used as a model compound in studying esterification and transesterification reactions. Its behavior under various conditions provides insights into reaction mechanisms and kinetics .
Biology and Medicine: The compound is explored for its potential in drug delivery systems. Its ability to form stable liposomes makes it a candidate for encapsulating hydrophobic drugs .
Industry: In the fragrance and flavor industry, this compound is valued for its pleasant aroma. It is used in perfumes, cosmetics, and food flavorings .
Mechanism of Action
The mechanism of action of Octyl (S)-2-methylvalerate in biological systems involves its incorporation into lipid membranes. It can alter membrane fluidity and permeability, affecting the release and absorption of encapsulated drugs. The ester bond is susceptible to hydrolysis by esterases, releasing the active components .
Comparison with Similar Compounds
Octyl acetate: Known for its fruity aroma, used in flavorings and fragrances.
Octyl butyrate: Another ester with a pleasant smell, used in similar applications.
Octyl formate: Used in the perfume industry for its rose-like fragrance.
Uniqueness: Octyl (S)-2-methylvalerate stands out due to its specific stereochemistry, which can influence its interaction with biological systems and its overall stability. Its unique combination of octanol and (S)-2-methylvaleric acid provides distinct properties compared to other esters .
Properties
CAS No. |
51183-44-9 |
|---|---|
Molecular Formula |
C14H28O2 |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
octyl 2-methylpentanoate |
InChI |
InChI=1S/C14H28O2/c1-4-6-7-8-9-10-12-16-14(15)13(3)11-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
BPECYXCTWJIGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


